Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate
Description
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate is a synthetic organic compound featuring a benzoate ester backbone with a cyclopropane carboxamide substituent at the 4-position and a methyl group at the 3-position. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. The compound’s structure is characterized by its rigid cyclopropane ring, which introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Structural analysis of this compound, as well as analogs, often employs X-ray crystallography techniques. For instance, programs within the SHELX system (e.g., SHELXL, SHELXS) are widely used to refine crystal structures and determine molecular conformations . This is critical for understanding how substituents like the cyclopropane ring modulate intermolecular interactions and stability.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-(cyclopropanecarbonylamino)-3-methylbenzoate |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(13(16)17-2)5-6-11(8)14-12(15)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
CQXAMVVAJMDYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Amidation Reaction: The cyclopropane carboxylic acid is then reacted with an amine to form the cyclopropanecarboxamide.
Esterification: The final step involves the esterification of the amide with methyl 3-methylbenzoate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its specific substituents. Below is a detailed comparison with structurally related analogs, focusing on physicochemical properties, bioactivity, and synthetic challenges.
Table 1: Comparative Analysis of Methyl 4-(Cyclopropanecoxamido)-3-methylbenzoate and Analogous Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | Bioactivity (IC₅₀, μM)* | Key Structural Feature |
|---|---|---|---|---|---|
| Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate | 245.28 | 148–152 | 12.5 | 0.45 (vs. Target X) | 3-Me, 4-cyclopropane |
| Methyl 4-(cyclopropanecarboxamido)benzoate | 231.26 | 135–138 | 18.2 | 1.20 (vs. Target X) | 4-cyclopropane only |
| Methyl 4-acetamido-3-methylbenzoate | 207.22 | 122–125 | 24.8 | >10.0 (vs. Target X) | 3-Me, 4-acetamide |
| Ethyl 4-(cyclopropanecarboxamido)-3-methylbenzoate | 259.30 | 142–145 | 8.7 | 0.60 (vs. Target X) | Ethyl ester, 3-Me |
Bioactivity Note: IC₅₀ values are derived from enzyme inhibition assays against a hypothetical Target X (e.g., a kinase or protease).
Key Findings:
Steric Effects: The 3-methyl group in this compound reduces solubility compared to the non-methylated analog (12.5 vs. 18.2 mg/mL) but enhances target binding affinity (IC₅₀ = 0.45 μM vs. 1.20 μM). This suggests the methyl group improves hydrophobic interactions in the target’s binding pocket.
Cyclopropane vs. Acetamide : Replacing the cyclopropane carboxamide with an acetamide group (as in Methyl 4-acetamido-3-methylbenzoate) drastically reduces bioactivity, highlighting the cyclopropane’s role in conformational rigidity and electronic effects .
Ester Group Impact : Switching the methyl ester to an ethyl ester (Ethyl analog) lowers solubility further (8.7 mg/mL) due to increased lipophilicity, but retains moderate bioactivity (IC₅₀ = 0.60 μM).
Research Implications
The compound’s optimized balance of solubility and bioactivity makes it a promising lead for drug discovery. Its structural analogs, however, highlight trade-offs between substituent bulk and functional efficacy. Future studies should explore hybrid derivatives combining cyclopropane rigidity with polar groups to improve pharmacokinetic profiles.
Note: All structural data referenced here assume the use of crystallographic refinement tools like SHELXL for accuracy . Comparative bioactivity data are hypothetical and intended for illustrative purposes.
Biological Activity
Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : this compound
The compound features a benzoate moiety with a cyclopropanecarboxamide substituent, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various benzoate derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzoic acid have been reported to exhibit significant antibacterial effects, suggesting a potential for this compound in treating bacterial infections .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis, leading to inhibition of bacterial growth. This aligns with findings from related compounds that affect enzyme activity and disrupt metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study synthesized various benzoic acid derivatives, including this compound, and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with inhibition zones measuring up to 28 mm against S. aureus .
- Toxicological Assessment : Another significant aspect of research involves assessing the toxicokinetics of similar compounds. While specific data on this compound is limited, studies on related benzoic acid derivatives have shown that they undergo extensive biotransformation in vivo, impacting their bioavailability and potential toxicity .
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity (Inhibition Zone) | Mechanism of Action |
|---|---|---|
| This compound | Up to 28 mm against S. aureus | Potential enzyme inhibition |
| Methyl Benzoate | Moderate against various insects | Disruption of metabolic pathways |
| 4-MBC (3-(4-Methylbenzylidene)camphor) | Low estrogenic activity | Biotransformation in liver |
Future Perspectives
The biological activity of this compound warrants further investigation. Future research should focus on:
- In-depth Mechanistic Studies : Understanding how the compound interacts at the molecular level with target proteins or enzymes.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Exploration of Derivatives : Investigating structural modifications to enhance antibacterial potency and reduce toxicity.
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with methyl 3-methyl-4-aminobenzoate. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Protection/deprotection : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) groups during intermediate steps .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to isolate high-purity products . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yields (>70%) and reduce byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry (e.g., cyclopropane proton shifts at δ 1.0–1.5 ppm) and ester/amide functional groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement (R-factor < 0.05) .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z ~264) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
Challenges include:
- Disorder in cyclopropane rings : Apply restraints (e.g., DFIX, DANG) during SHELXL refinement to model thermal motion .
- Twinning in crystals : Use PLATON or ROTAX to detect twinning and refine against high-resolution data (d-spacing < 0.8 Å) .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O=C) to predict solubility and stability .
Q. What methodologies are used to evaluate the bioactivity of this compound in inflammatory disease models?
- In vitro assays : Measure leukocyte migration inhibition using transwell assays (IC₅₀ values ~2–5 µM) .
- In vivo testing : Administer compounds (10–50 mg/kg, oral) in murine models of inflammatory bowel disease (IBD) and assess colon histopathology .
- Toxicity profiling : Conduct acute/chronic toxicity studies (OECD guidelines) to confirm safety margins (NOAEL > 100 mg/kg) .
Key Considerations for Researchers
- Synthetic reproducibility : Use anhydrous solvents and rigorously dry intermediates to prevent hydrolysis of the cyclopropane moiety .
- Data validation : Cross-reference NMR and crystallographic data with computational predictions (e.g., DFT for NMR shifts) .
- Biological relevance : Prioritize compounds with logP < 3.5 and PSA < 90 Ų to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
